molecular formula C14H18N2O6S B1387146 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid CAS No. 951624-93-4

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid

Cat. No.: B1387146
CAS No.: 951624-93-4
M. Wt: 342.37 g/mol
InChI Key: PNSGHZFVLAAZJJ-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid (CAS: 951624-93-4) is a nitroaromatic compound with a molecular formula of C₁₄H₁₈N₂O₆S and a molecular weight of 342.37 g/mol . Key structural features include:

  • A piperidine-3-carboxylic acid backbone.
  • A 4-(ethylsulfonyl)-2-nitrophenyl substituent attached to the piperidine nitrogen.

Properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-2-23(21,22)11-5-6-12(13(8-11)16(19)20)15-7-3-4-10(9-15)14(17)18/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSGHZFVLAAZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Multi-Step Synthesis from Precursors (Patent WO2016071792A1)

This method involves the following key steps:

  • Step 1: Formation of a Nitrophenylpiperidine Intermediate

    • Starting with ethyl-isonipecotate, a piperidine derivative, which undergoes condensation with appropriately substituted aromatic compounds.
    • The process involves the addition of chloroacetaldehyde derivatives under controlled conditions, often in acetonitrile or methanol with acetic acid as solvent.
  • Step 2: Introduction of the Nitro Group

    • The nitro group is typically introduced via nitration of the aromatic ring, which is facilitated by nitrating agents like nitric acid or nitrating mixtures under controlled temperature to prevent over-nitration.
  • Step 3: Sulfonylation to Introduce Ethylsulfonyl Group

    • The ethylsulfonyl group is introduced through sulfonylation reactions, often involving ethylsulfonyl chloride or related sulfonylating agents.
    • The reaction occurs on the aromatic ring, specifically at the 4-position relative to the nitro group, under basic conditions (e.g., pyridine or triethylamine).
  • Step 4: Carboxylation of the Piperidine Ring

    • The final step involves oxidation or carboxylation to introduce the carboxylic acid group at the 3-position of the piperidine ring.
    • This can be achieved via oxidative methods, such as using potassium permanganate or other oxidants, under controlled conditions to ensure selectivity.

Reaction Scheme Summary:

Piperidine derivative + nitrating agent → Nitro-substituted intermediate
Nitro compound + ethylsulfonyl chloride + base → Ethylsulfonylated intermediate
Intermediate + oxidizing agent → Carboxylic acid derivative

Method 2: Alternative Route via Cross-Coupling (Literature Data)

  • Cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination can be employed to attach the phenyl ring to the piperidine core.
  • The phenyl ring, bearing the ethylsulfonyl and nitro groups, is synthesized separately and then coupled to the piperidine scaffold.

Method 3: Purification and Final Processing

  • The crude product is purified via silica gel chromatography, employing solvents like dichloromethane and ethyl acetate.
  • Final purification ensures removal of unreacted starting materials and by-products, yielding high-purity 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid.

Data Table: Summary of Preparation Methods

Step Reagents & Conditions Purpose Notes
1 Ethyl-isonipecotate, acetic acid, chloroacetaldehyde Formation of piperidine core Controlled cooling to 0°C
2 Nitrating mixture (HNO₃/H₂SO₄) Nitration of aromatic ring Temperature control critical
3 Ethylsulfonyl chloride, pyridine Sulfonylation at 4-position Basic conditions
4 Oxidants (e.g., KMnO₄) Carboxylation of piperidine Oxidative cleavage
5 Purification Chromatography Ensures high purity

Research Findings and Considerations

  • The synthesis requires precise temperature control, especially during nitration and sulfonylation, to prevent overreaction.
  • The choice of solvents, such as acetonitrile, methanol, and dichloromethane, influences yield and purity.
  • The reaction yields are typically high (>80%) when optimized, with purification steps critical for removing impurities.
  • Safety precautions are essential due to the use of nitrating agents, sulfonyl chlorides, and oxidants.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products vary depending on the nucleophile used, resulting in different functionalized piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid has shown promise in medicinal chemistry due to its potential as a drug candidate. The presence of both ethylsulfonyl and nitrophenyl groups may enhance its pharmacological profile compared to other compounds. Research indicates that derivatives of this compound can exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have suggested that modifications of piperidine derivatives can lead to compounds with enhanced antimicrobial properties.
  • Anti-inflammatory Effects : Preliminary investigations indicate potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the piperidine ring.
  • Introduction of the ethylsulfonyl group.
  • Nitration to incorporate the nitrophenyl moiety.

Each step requires precise control over reaction conditions to optimize yield and purity. The ability to modify this compound further allows researchers to explore structure-activity relationships (SAR) that can lead to the development of more effective therapeutic agents.

Case Studies

Several case studies illustrate the application of this compound in various research contexts:

Case Study 1: Antimicrobial Research

A study investigated the antimicrobial efficacy of piperidine derivatives, including this compound, against a range of bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting that this compound could serve as a lead for developing new antibiotics.

Case Study 2: Anti-inflammatory Drug Development

In another study focused on anti-inflammatory drugs, researchers explored the effects of this compound on cytokine production in vitro. The findings revealed a decrease in pro-inflammatory cytokines, indicating potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid (CAS: 951625-01-7)
  • Molecular formula : C₁₃H₁₆N₂O₆S
  • Molecular weight : 328.34 g/mol
  • Key difference : Methylsulfonyl group instead of ethylsulfonyl.
  • Impact :
    • Reduced steric bulk compared to ethylsulfonyl.
    • Higher melting point (137–139°C ) due to tighter crystal packing .
    • Predicted lower lipophilicity (logP ~4.25 vs. 4.38 for ethyl analog).
1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid (CAS: 1020722-14-8)
  • Molecular formula: C₁₄H₁₈FNO₄S
  • Molecular weight : 315.36 g/mol
  • Key difference : Fluorine replaces the nitro group.
  • Impact: Reduced electron-withdrawing effect (fluoro vs. nitro). Lower molecular weight and boiling point (544.0 ± 50.0°C) . Potential for altered receptor binding in biological assays.
Variations in Piperidine Substituent Position
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid (CAS: 356522-47-9)
  • Molecular formula : C₁₂H₁₄N₂O₆S
  • Molecular weight : 314.32 g/mol
  • Key difference : Carboxylic acid at piperidine-2-position ; nitro group at 3-position on phenyl.
  • Impact :
    • Altered spatial orientation affects binding to targets (e.g., enzymes or receptors).
    • Reduced steric hindrance compared to the 4-substituted analog .
Ethyl 1-[(4-Nitrophenyl)sulfonyl]piperidine-4-carboxylate (CAS: 330978-94-4)
  • Molecular formula : C₁₄H₁₈N₂O₆S
  • Molecular weight : 342.37 g/mol
  • Key difference : Carboxylic acid as an ethyl ester at the piperidine-4-position ; nitro at 4-position on phenyl.
  • Impact :
    • Ester group increases lipophilicity (logP ~2.8 predicted).
    • Nitro at 4-position may enhance resonance stabilization .

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl/Piperidine) Melting Point (°C) Predicted logP
951624-93-4 (Target) C₁₄H₁₈N₂O₆S 342.37 4-(ethylsulfonyl), 2-nitro; 3-COOH 132–135 4.38
951625-01-7 C₁₃H₁₆N₂O₆S 328.34 4-(methylsulfonyl), 2-nitro; 3-COOH 137–139 4.25
1020722-14-8 C₁₄H₁₈FNO₄S 315.36 4-(ethylsulfonyl), 2-fluoro; 3-COOH N/A 3.90
356522-47-9 C₁₂H₁₄N₂O₆S 314.32 3-nitro; 2-COOH N/A 2.80
330978-94-4 C₁₄H₁₈N₂O₆S 342.37 4-nitro; 4-COOEt N/A 2.75

Research Implications

  • Synthetic Chemistry : Ethylsulfonyl and nitro groups require careful sulfonylation and nitration conditions .
  • Drug Design : The piperidine-3-carboxylic acid scaffold is versatile for optimizing pharmacokinetic properties. Fluorination (CAS: 1020722-14-8) or esterification (CAS: 330978-94-4) can fine-tune solubility and metabolic stability .

Q & A

Q. What are the recommended synthetic routes for 1-[4-(ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid?

Synthesis typically involves multi-step functionalization of the piperidine core. A common approach includes:

  • Piperidine ring formation : Use tert-butoxycarbonyl (Boc) protection for the amine group to prevent side reactions during substitution .
  • Phenyl substitution : Introduce the 4-(ethylsulfonyl)-2-nitrophenyl moiety via nucleophilic aromatic substitution or Suzuki coupling, depending on the leaving group (e.g., halogen) on the phenyl ring .
  • Deprotection and purification : Remove the Boc group under acidic conditions (e.g., HCl/dioxane) and purify via recrystallization or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for in vitro studies) .
  • Spectroscopy :
    • NMR : Confirm substituent positions (e.g., ethylsulfonyl and nitro groups) using 1^1H and 13^{13}C NMR .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C14_{14}H17_{17}N2_2O6_6S: 365.08 g/mol) .
  • X-ray crystallography : For resolving stereochemistry if chiral centers are present .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store at -20°C in anhydrous DMSO or under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl group .
  • pH sensitivity : Avoid strongly basic conditions (pH > 10), which may degrade the nitro group .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s interaction with ion channels (e.g., hERG)?

  • Electrophysiology : Use patch-clamp assays on HEK293 cells expressing hERG channels to measure current modulation. Compare effects to known activators like RPR260243, a structurally related piperidine-3-carboxylic acid derivative .
  • Molecular docking : Model the compound’s binding to hERG’s S5-P helix using software like AutoDock Vina. Prioritize interactions with residues Y652 and F656, critical for channel activation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Substituent variation : Systematically modify the ethylsulfonyl, nitro, or carboxylic acid groups. For example:
    • Replace ethylsulfonyl with methylsulfonyl to assess steric effects on target binding .
    • Test nitro group positional isomers (e.g., 3-nitro vs. 2-nitro) for redox stability .
  • In vitro assays : Screen analogs for cytotoxicity (MTT assay) and target affinity (e.g., fluorescence polarization for protein binding) .

Q. How should researchers resolve contradictions in data across different biological assays?

  • Assay validation : Ensure consistency in experimental conditions (e.g., temperature, ion concentrations) for hERG studies, as channel kinetics are highly sensitive to these parameters .
  • Meta-analysis : Cross-reference results with PubChem bioactivity data (AID 1346993) to identify outliers or assay-specific artifacts .

Q. Methodological Notes

  • Ethical compliance : Adhere to NIH guidelines for in vitro studies; avoid in vivo testing without explicit approval .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid

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